N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways in bacterial and cancer cells.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide: Similar structure with a pyridine ring instead of the phenyl group.
2-(1,3-benzothiazol-2-yl)phenyl-4-chlorobenzoate: Similar structure with a benzoate group instead of the amide group.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C22H17ClN2O2S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O2S/c1-2-27-19-12-11-14(13-16(19)23)21(26)24-17-8-4-3-7-15(17)22-25-18-9-5-6-10-20(18)28-22/h3-13H,2H2,1H3,(H,24,26) |
InChI Key |
ASKRRPUQJZZXNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.